molecular formula C17H20ClF2N3O2 B4623392 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4-hydroxy-5-isopropyl-2-methylphenyl)acetamide

2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4-hydroxy-5-isopropyl-2-methylphenyl)acetamide

Cat. No. B4623392
M. Wt: 371.8 g/mol
InChI Key: XTTLEPRGBAGKHJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazole-acetamide derivatives involves a series of reactions where substitutions at specific positions on the pyrazole ring are made to introduce different functional groups. These synthesis pathways often employ methods such as reacting pyrazole with various substituted acetamides or aldehydes, showcasing the compound's versatility and potential for generating a wide range of derivatives with diverse biological activities (Sunder & Maleraju, 2013).

Molecular Structure Analysis

The molecular structure of pyrazole-acetamide derivatives is confirmed using techniques like 1H NMR, IR, and Mass spectra, revealing detailed insights into their chemical configuration. The solid-state structure established by single crystal X-ray crystallography for some derivatives shows diverse supramolecular architectures, achieved through various hydrogen bonding interactions. This highlights the compound's structural complexity and the potential for forming different molecular conformations (Chkirate et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving pyrazole-acetamide derivatives are characterized by their ability to form coordination complexes with metals, demonstrating the ligands' versatility. These reactions not only define the compound's chemical reactivity but also its potential in creating compounds with significant antioxidant activity, which could have implications in various scientific applications (Chkirate et al., 2019).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity can be inferred from related studies on pyrazole-acetamide derivatives. These properties are crucial for determining the compound's applicability in different scientific and industrial contexts, including its formulation into various delivery systems or its stability under different environmental conditions.

Chemical Properties Analysis

The chemical properties of pyrazole-acetamide derivatives, including their reactivity with different chemical agents and stability under various conditions, are central to understanding their potential uses. The compound's ability to undergo specific chemical reactions, such as cyclization or interaction with metals, underscores its versatility and potential for application in creating novel materials or in medicinal chemistry (Chkirate et al., 2019).

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized, characterized, and their antioxidant activity evaluated. These compounds demonstrate significant antioxidant properties, indicating potential applications in protecting against oxidative stress (Chkirate et al., 2019).

Herbicide Efficacy and Application

The chemical has been studied for its role in herbicides, particularly in controlling annual grasses and broad-leaved weeds in various crops. This application highlights its importance in agricultural management practices (Weisshaar & Böger, 1989).

Anti-inflammatory Activity

Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have shown significant anti-inflammatory activity, suggesting potential therapeutic applications in treating inflammation-related disorders (Sunder & Maleraju, 2013).

Imaging Applications

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including DPA-714, has been developed as selective ligands for the translocator protein (18 kDa), with potential applications in positron emission tomography (PET) imaging. This highlights its utility in medical imaging and diagnostic procedures (Dollé et al., 2008).

Synthesis of Difluoroacetamides

The preparation of difluoro(trimethylsilyl)acetamides from chlorodifluoroacetamides has been explored, demonstrating their utility as precursors for various organic synthesis applications, including the synthesis of 3,3-difluoroazetidinones (Bordeau et al., 2006).

properties

IUPAC Name

2-[4-chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClF2N3O2/c1-8(2)11-6-12(9(3)5-13(11)24)21-14(25)7-23-10(4)15(18)16(22-23)17(19)20/h5-6,8,17,24H,7H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTLEPRGBAGKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)CN2C(=C(C(=N2)C(F)F)Cl)C)C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[4-hydroxy-2-methyl-5-(propan-2-yl)phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4-hydroxy-5-isopropyl-2-methylphenyl)acetamide
Reactant of Route 2
2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4-hydroxy-5-isopropyl-2-methylphenyl)acetamide
Reactant of Route 3
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2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4-hydroxy-5-isopropyl-2-methylphenyl)acetamide
Reactant of Route 4
2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4-hydroxy-5-isopropyl-2-methylphenyl)acetamide
Reactant of Route 5
2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4-hydroxy-5-isopropyl-2-methylphenyl)acetamide
Reactant of Route 6
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2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4-hydroxy-5-isopropyl-2-methylphenyl)acetamide

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